1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one
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Overview
Description
1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12BrNO It is characterized by the presence of an amino group, a bromomethyl group, and a propanone group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound followed by the introduction of an amino group. One common method involves the bromination of 2-methyl-5-nitrobenzaldehyde, followed by reduction to form the corresponding amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the bromomethyl group can yield methyl derivatives .
Scientific Research Applications
1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Amino-2-chloromethyl)phenyl)propan-2-one
- 1-(5-Amino-2-(methyl)phenyl)propan-2-one
- 1-(5-Amino-2-(fluoromethyl)phenyl)propan-2-one
Uniqueness
1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom can participate in specific reactions that are not possible with other halogens or substituents, making this compound valuable for targeted synthetic applications .
Properties
Molecular Formula |
C10H12BrNO |
---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-[5-amino-2-(bromomethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)4-9-5-10(12)3-2-8(9)6-11/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
WCZYWIOXQKKWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)N)CBr |
Origin of Product |
United States |
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